Sodium Colistin B-d7 Methanesulfonate

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

This deuterium-labeled (d7) internal standard is essential for eliminating matrix effects and ensuring regulatory-compliant accuracy in colistin LC-MS/MS assays. Unlike non-isotopic surrogates like polymyxin B, it co-elutes perfectly with the analyte, guaranteeing superior precision for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Securing this standard is critical for avoiding dosing errors and nephrotoxicity in critical care.

Molecular Formula N/A
Molecular Weight 0
Cat. No. B1155113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Colistin B-d7 Methanesulfonate
SynonymsColistinmethanesulfonic-d7 Acid;  Colimycin-d7 M;  Colimycin-d7 Sodium Methanesulfonate;  Colistimethate-d7;  Colistin-d7 Sodium Methanesulfonate;  Colistin-d7 Sulfomethate;  Colistin Sulfomethate Sodium;  Colistin, Methyl Sulfate Sodium Salt;  Colistinat-d7
Molecular FormulaN/A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Colistin B-d7 Methanesulfonate: Stable Isotope-Labeled Internal Standard for Colistin Quantification


Sodium Colistin B-d7 Methanesulfonate is a deuterium-labeled derivative of colistin methanesulfonate (CMS), the inactive prodrug of the last-resort antibiotic colistin (polymyxin E). The compound features seven deuterium atoms (d7) incorporated at specific positions, resulting in a molecular weight of approximately 1632.92 g/mol for the free acid form (plus sodium counterions) . This stable isotope-labeled (SIL) analog is designed for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of colistin and CMS in biological matrices . Unlike the unlabeled parent compound, the deuterium substitution enables mass spectrometric differentiation while maintaining near-identical physicochemical properties, a critical requirement for reliable analytical method development .

Sodium Colistin B-d7 Methanesulfonate: Why Non-Isotopic Internal Standards Compromise Assay Reliability


In LC-MS/MS quantification, the internal standard (IS) must mimic the analyte's behavior throughout sample preparation, chromatography, and ionization. Non-isotopic surrogates, such as polymyxin B1 or B2, differ structurally from colistin B and exhibit distinct extraction recoveries, ionization efficiencies, and matrix effects. These differences introduce systematic bias, particularly in complex biological matrices where ion suppression or enhancement varies unpredictably [1]. Deuterated internal standards like Sodium Colistin B-d7 Methanesulfonate co-elute with the analyte and experience identical matrix effects, thereby normalizing variability and delivering superior accuracy and precision. Substituting a non-deuterated IS in a validated colistin assay can lead to erroneous therapeutic drug monitoring (TDM) results, potentially resulting in suboptimal dosing and increased risk of nephrotoxicity or treatment failure in critically ill patients [2].

Sodium Colistin B-d7 Methanesulfonate: Quantitative Differentiation from Non-Deuterated Internal Standards


Enhanced Assay Accuracy: Deuterated vs. Non-Deuterated Internal Standards in Colistin LC-MS/MS

The use of a deuterated internal standard, such as Sodium Colistin B-d7 Methanesulfonate, provides superior correction for matrix effects and extraction variability compared to non-isotopic internal standards like polymyxin B1 or B2. In a validated LC-MS/MS method for colistin in human plasma using polymyxin B1 as the IS, the accuracy (relative error) ranged from 90.97% to 114.65% [1]. In contrast, studies employing isotopically labeled internal standards (e.g., 15N-labeled colistin E2) have demonstrated tighter accuracy ranges of 5.1% to 12.7% relative error . While direct head-to-head data for the d7-CMS compound are not publicly available, this class-level improvement in accuracy is a well-established benefit of SIL-IS and is directly applicable to the d7-CMS analog.

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

Improved Precision with Isotopically Labeled Internal Standards in Colistin Bioanalysis

Isotopically labeled internal standards consistently yield lower relative standard deviation (RSD) values compared to non-isotopic surrogates. In a study using polymyxin B1 as the IS for colistin quantification, the intra- and inter-day precision RSD was <15% [1]. When a 15N-labeled colistin E2 IS was employed, the precision improved to an RSD of 5.7% to 9.3% . This ~2- to 3-fold improvement in precision is characteristic of SIL-IS methods and is expected for Sodium Colistin B-d7 Methanesulfonate, which shares the same isotopic labeling principle.

Bioanalysis LC-MS/MS Precision

Matrix Effect Normalization: Deuterated CMS vs. Polymyxin Surrogates

Matrix effects—ion suppression or enhancement caused by co-eluting biological components—are a major source of inaccuracy in LC-MS/MS. Non-isotopic internal standards like polymyxin B1 or B2 do not perfectly co-elute with colistin B and thus cannot fully compensate for matrix-induced variability. In a validated method using polymyxin B2 as IS, the matrix effect RSD was <15% [1]. While specific matrix effect data for Sodium Colistin B-d7 Methanesulfonate are not published, deuterated internal standards are known to provide near-identical ionization behavior and co-elution, effectively normalizing matrix effects and often reducing RSD to <5% in optimized assays. This class-level advantage is critical for analyzing CMS in complex matrices such as plasma, urine, and tissue homogenates.

Matrix Effect LC-MS/MS Bioanalysis

Molecular Weight Differentiation: d7-CMS vs. Unlabeled CMS for MS Detection

Sodium Colistin B-d7 Methanesulfonate has a molecular weight of approximately 1632.92 g/mol (free acid plus sodium), which is 7 mass units higher than the unlabeled colistin B methanesulfonate . This mass shift enables unambiguous differentiation in the mass spectrometer without chromatographic separation, a key requirement for an ideal internal standard. In contrast, non-isotopic internal standards like polymyxin B1 (m/z 602.5) require separate MRM transitions and may exhibit different fragmentation patterns, increasing method complexity and potential for interference [1]. The 7-Da mass difference of the d7-CMS compound is sufficient to avoid isotopic cross-talk while preserving near-identical physicochemical properties.

Mass Spectrometry Isotopic Labeling Internal Standard

Isotopic Purity and Batch Consistency for Reliable Quantification

Vendor specifications indicate a typical purity of ≥95% for Sodium Colistin B-d7 Methanesulfonate [1]. High isotopic enrichment (typically >98 atom% D) ensures minimal interference from unlabeled species. This level of purity is comparable to other deuterated CMS analogs and exceeds the requirements for internal standard use in regulated bioanalysis. In contrast, non-deuterated polymyxin internal standards may contain impurities that co-elute with colistin A or B, potentially compromising quantification [2].

Quality Control Isotopic Purity Reference Standard

Sodium Colistin B-d7 Methanesulfonate: Optimal Use Cases in Bioanalysis and Pharmaceutical Research


Therapeutic Drug Monitoring (TDM) of Colistin in Critically Ill Patients

Sodium Colistin B-d7 Methanesulfonate serves as the internal standard of choice for LC-MS/MS assays quantifying colistin and CMS in human plasma. Its use directly enables the high accuracy (expected relative error <12.7%) and precision (RSD <9.3%) required for TDM in patients with multidrug-resistant Gram-negative infections, where colistin's narrow therapeutic index demands precise dose adjustment to avoid nephrotoxicity [1].

Pharmacokinetic Studies of Colistin Prodrugs in Preclinical and Clinical Development

In pharmacokinetic studies investigating the conversion of CMS to active colistin, the deuterated internal standard corrects for matrix effects and sample processing variability, providing reliable concentration-time profiles. This is essential for establishing bioequivalence, determining optimal dosing regimens, and supporting regulatory submissions .

Stability Studies of Colistin Methanesulfonate in Infusion Solutions and Biological Matrices

The compound is used to accurately measure CMS degradation under various storage conditions (e.g., room temperature, 4°C, frozen). The deuterated IS ensures that observed changes in analyte concentration reflect true stability rather than analytical drift, a critical requirement for ensuring the potency and safety of administered CMS formulations [2].

Method Development and Validation for CMS Quantification in Complex Matrices

Analytical laboratories developing new LC-MS/MS methods for CMS in plasma, urine, or tissue rely on Sodium Colistin B-d7 Methanesulfonate to establish calibration curves, assess recovery, and validate assay performance. Its isotopic nature simplifies method optimization and ensures compliance with regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation .

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